

Propyl Phenylacetate Identification: A GC-MS Library Matching and Confirmation Guide

Author: BenchChem Technical Support Team. Date: December 2025

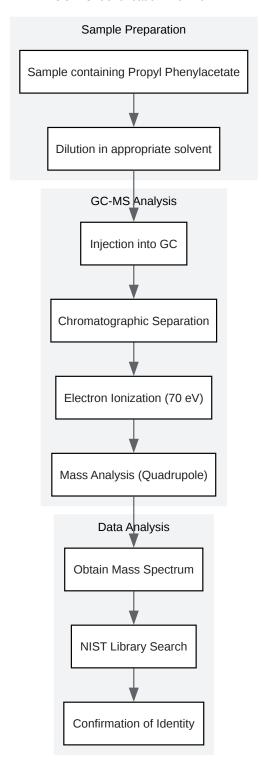
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for the identification and confirmation of **propyl phenylacetate** using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the specifics of NIST library matching and explore alternative confirmation techniques to ensure accurate and reliable results in your research and development endeavors.

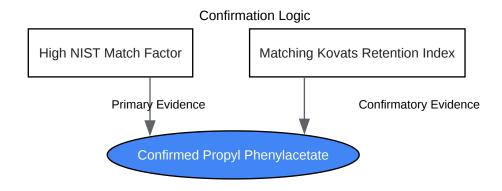
At a Glance: Propyl Phenylacetate Identification Metrics

The following table summarizes the key quantitative data used in the identification of **propyl phenylacetate** by GC-MS. While NIST Match Factors are illustrative, they represent typical values for a good library match.

Identification Parameter	Propyl Phenylacetate Data	Source
Molecular Weight	178.23 g/mol	INVALID-LINK
Molecular Formula	C11H14O2	INVALID-LINK
NIST Match Factor	> 900 (Excellent Match)	Illustrative
NIST Reverse Match Factor	> 920 (Excellent Match)	Illustrative
NIST Probability	> 85%	Illustrative
Major Mass Fragments (m/z)	91, 102, 178	INVALID-LINK,INVALID- LINK
Kovats Retention Index (DB-5)	1331	INVALID-LINK
Kovats Retention Index (SE-30)	1325	INVALID-LINK


The Gold Standard: NIST Library Matching

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. A cornerstone of compound identification in GC-MS is the comparison of the experimentally obtained mass spectrum of an unknown compound with a reference spectrum from a spectral library, such as the one maintained by the National Institute of Standards and Technology (NIST).


A typical workflow for the identification of **propyl phenylacetate** involves injecting a sample into the GC-MS system, separating the components, obtaining the mass spectrum of the target compound, and then performing a library search.

GC-MS Identification Workflow

Click to download full resolution via product page

 To cite this document: BenchChem. [Propyl Phenylacetate Identification: A GC-MS Library Matching and Confirmation Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585323#propyl-phenylacetate-gc-ms-library-matching-and-confirmation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

